sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate
Description
Properties
IUPAC Name |
sodium;5-methyl-2-(1,2,4-triazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Na/c1-7-2-3-9(8(4-7)10(14)15)13-5-11-12-6-13;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFNJVQNDULTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NN=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the formation of the triazole ring followed by its attachment to the benzoate moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazines with sodium nitrite followed by reduction with lithium aluminum hydride (LiAlH4) can yield the desired triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoate moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid with sodium hydroxide or sodium bicarbonate. This process can yield high purity and yield rates, making it suitable for pharmaceutical applications. The structural characterization of this compound often employs techniques such as NMR and mass spectrometry to confirm its identity and purity.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that triazole derivatives are effective against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways . In vitro studies have shown that this compound can significantly reduce the growth of resistant strains of bacteria, making it a candidate for developing new antimicrobial therapies.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that this compound can induce apoptosis in cancer cells such as MCF-7 (breast cancer cells) through mechanisms involving cell cycle arrest and activation of apoptotic pathways . The structure of the triazole ring is believed to play a crucial role in enhancing its cytotoxic effects against cancer cells.
Neurological Disorders
Emerging research suggests that this compound may have therapeutic potential in treating neurological disorders such as depression and schizophrenia. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . Animal studies have shown promising results in reducing symptoms associated with these conditions.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in animal studies . This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.
Case Study 1: Antimicrobial Efficacy
In a study published by the Royal Society of Chemistry, this compound was tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure . This underscores its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzoic Acid Derivatives with Triazole Substituents
Several triazole-substituted benzoic acid derivatives share structural similarities but differ in functional groups, impacting their physicochemical and biological properties:
Triazole Derivatives with Heterocyclic or Aromatic Modifications
Thiophene-Containing Triazoles
Compounds such as 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-triazol-3(4H)-ones exhibit potent antifungal activity, as demonstrated in studies where derivatives like 6a and 6b showed significant efficacy against fungal strains . In contrast, sodium 5-methyl-2-triazolylbenzoate’s sodium channel inhibition suggests a divergent mechanism of action, highlighting how substituents (e.g., thiophene vs. methyl/benzoate) dictate biological targeting.
Chalcone-Triazole Hybrids
Chalcone derivatives linked to triazoles (e.g., 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide) demonstrate antimicrobial and antifungal activities, with some outperforming standard drugs . The acrylamide linkage in these compounds contrasts with the benzoate group in the target compound, underscoring the role of conjugated systems in modulating biological activity.
Coordination Complexes
The copper complex 3∞[Cu(H-2py-trz-pba)₂] (H-2py-trz-pba = 4-(3-(pyridin-2-yl)-4H-triazol-4-yl)benzoate) exemplifies applications in materials science, where the pyridyl-triazole-benzoate ligand facilitates metal coordination and luminescent properties . This contrasts with the sodium salt’s pharmacological focus, illustrating how structural variations (e.g., pyridyl vs. methyl groups) expand utility across disciplines.
Enzyme-Targeting Triazole Derivatives
The dual aromatase–sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-triazol-4-yl)amino]methyl}phenyl sulfamate incorporates a sulfamate group and cyanophenyl moiety, enabling dual enzyme inhibition . Compared to the sodium benzoate compound, this highlights how electron-withdrawing groups (e.g., sulfamate, cyano) can enhance enzyme binding, whereas the sodium carboxylate may prioritize ion channel interactions.
Metal-Binding Triazole Derivatives
Salts of 2-(5-(hydroxy(phenyl)methyl)-4-R-4H-triazol-3-yl)thio)acetic acids form complexes with metals like Fe(II), Cu(II), and Zn(II), suggesting applications in catalysis or metallodrugs . The thioacetic acid group in these compounds differs from the carboxylate in the target compound, emphasizing how sulfur vs. oxygen donors alter metal-binding preferences.
Research Findings and Implications
- Antifungal Activity : Thiophene-triazole hybrids (e.g., ) show superior antifungal activity compared to the sodium benzoate compound, likely due to the thiophene’s lipophilicity enhancing membrane penetration.
- Enzyme Inhibition: The sulfamate-cyanophenyl-triazole derivative demonstrates that bulky substituents can target specific enzymes, whereas smaller groups (e.g., methyl) may favor ion channel modulation.
- Solubility and Formulation : The sodium salt form of the target compound offers formulation advantages over neutral triazole analogs (e.g., ethyl esters ) in aqueous-based therapies.
Data Table: Key Comparative Properties
Biological Activity
Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a notable compound within the class of triazole derivatives, recognized for its diverse biological activities. This article explores its biochemical interactions, pharmacological properties, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound features a triazole ring that is integral to its biological function. Triazoles are known for their ability to form hydrogen bonds with various biological targets, enhancing their pharmacokinetic and pharmacological properties. The compound has been linked to several important biochemical pathways, including those involved in cell growth, differentiation, and apoptosis.
Target Proteins
The primary targets of this compound include:
- RAC-alpha serine/threonine-protein kinase
- Glycogen synthase kinase-3 beta
These proteins are crucial in signaling pathways that regulate cellular processes such as metabolism and cell cycle progression.
Mode of Action
The interaction of the triazole moiety with target proteins typically involves the formation of hydrogen bonds. This interaction can modulate enzyme activity and influence downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented in studies focusing on structure-activity relationships (SARs) of triazole derivatives. For instance, modifications in the triazole ring have been shown to enhance antifungal activity against resistant strains .
Anticancer Potential
The compound's ability to influence cell growth and apoptosis positions it as a candidate for anticancer therapies. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by targeting specific kinases involved in survival signaling .
Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of this compound against Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antifungals, indicating a promising alternative for treating fungal infections .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 15 ± 0.3 | Candida albicans |
| Fluconazole | 50 ± 0.5 | Candida albicans |
In Vivo Studies
In vivo experiments have shown that this compound can effectively reduce tumor growth in xenograft models. These studies highlight its potential as a therapeutic agent in oncology .
Q & A
Q. How can the synthesis of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use reflux in absolute ethanol with glacial acetic acid as a catalyst (0.001 mol substrate, 4-hour reaction time) .
- Purification : After solvent evaporation under reduced pressure, recrystallize the crude product using ethanol or acetonitrile to remove unreacted intermediates .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and adjust stoichiometric ratios if byproducts form.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 4–6 hours | Prolonged time increases yield but risks decomposition |
| Solvent (Ethanol) | Absolute, anhydrous | Reduces side reactions |
| Catalyst (Acetic Acid) | 5–10 drops | Accelerates imine formation |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the triazole ring (δ 8.5–9.0 ppm for triazole protons) and benzoate methyl group (δ 2.3–2.5 ppm) .
- LC-MS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., m/z 218.09 for triazolyl fragments) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. How do solubility properties influence experimental design for this compound?
Methodological Answer:
- Solvent Selection : The sodium salt form enhances solubility in polar solvents (e.g., water, DMSO). Use sonication for 10–15 minutes to dissolve in aqueous buffers .
- Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | >50 | pH-dependent (stable at pH 6–8) |
| DMSO | >100 | Suitable for biological assays |
| Ethanol | ~20 | Limited for recrystallization |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation routes) .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Management : Store hazardous waste in labeled containers and coordinate with certified disposal services .
Advanced Research Questions
Q. What challenges arise in crystallographic structure determination of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation from ethanol/water (1:1) to obtain single crystals. Twinning issues may require data integration with SHELXL .
- Software Tools : Refine structures using SHELX (for small molecules) or OLEX2 with ORTEP-3 for graphical representation .
- Data Collection : Employ a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and resolve ambiguities in electron density maps .
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| Unit Cell (Å) | a = 7.494, b = 8.373, c = 24.770 |
| β Angle | 97.455° |
Q. How can biological activity mechanisms of triazole derivatives be elucidated?
Methodological Answer:
- Antimicrobial Assays : Test against Candida albicans (MIC ≤ 16 µg/mL) using broth microdilution. Triazole moieties disrupt fungal ergosterol biosynthesis .
- HDAC Inhibition : Synthesize analogs with hydroxamate groups (e.g., N-hydroxypropanamide) and assess IC₅₀ values via fluorometric assays .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Q. What computational modeling approaches predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (PDB: 1EA1). Triazole coordination to heme iron predicts antifungal activity .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electron density with reactivity .
Q. What are the effects of isosteric substitution on the triazole ring?
Methodological Answer:
- 1,2,3-Triazole vs. 1,2,4-Triazole : Replace the 4H-1,2,4-triazole with 1H-1,2,3-triazole to alter hydrogen-bonding patterns and solubility (e.g., logP reduction by 0.5 units) .
- Biological Impact : Isosteric substitutions may reduce toxicity but require re-evaluation of pharmacodynamic profiles .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
- Optimal Storage : -20°C in amber vials under argon; avoid repeated freeze-thaw cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
